Chloro(chloromethyl)dimethylsilane (CMDMCS, CAS 1719-57-9) is a highly versatile, bifunctional organosilane characterized by a highly reactive silyl chloride (Si-Cl) group and a latent, electrophilic chloromethyl (C-Cl) group [1]. In industrial and laboratory procurement, its primary value lies in this orthogonal reactivity, which allows it to act as a precision building block for asymmetric silanes, carbosilane dendrimers, and specialized protecting groups [2]. Unlike monofunctional silylating agents, CMDMCS enables sequential functionalization—first through rapid nucleophilic substitution at the silicon center, followed by controlled reactions at the carbon-bound chlorine—making it an indispensable precursor for advanced materials and complex organic synthesis [1].
Generic substitution of CMDMCS with standard monofunctional silanes like chlorotrimethylsilane (TMSCl) or symmetric bifunctional silanes like dichlorodimethylsilane fundamentally fails due to a lack of chemoselectivity and sequential reactivity [1]. While TMSCl effectively protects functional groups, it forms a chemically inert terminal cap that cannot undergo further chain extension or cross-linking[2]. Conversely, attempting mono-substitution on dichlorodimethylsilane with nucleophiles yields complex, statistical mixtures of mono- and di-substituted oligomers that require arduous fractional distillation [1]. Procurement of CMDMCS is therefore mandatory when a process requires high-yield, step-wise functionalization without the penalty of symmetric di-substitution byproducts [1].
CMDMCS provides strictly orthogonal reactivity between its Si-Cl and C-Cl bonds, a critical feature for process scale-up. During nucleophilic attack by organomagnesium reagents, the Si-Cl bond reacts preferentially, yielding >80% of the pure mono-substituted (chloromethyl)dimethylarylsilane on a 500-mmol scale [1]. In contrast, attempting mono-substitution on symmetric precursors like dichlorodimethylsilane yields statistical mixtures of mono- and di-substituted products, requiring complex downstream separation[1].
| Evidence Dimension | Chemoselectivity and Mono-substitution Yield |
| Target Compound Data | >80% yield of pure mono-substituted product (Si-alkylation only) at 23 °C |
| Comparator Or Baseline | Dichlorodimethylsilane (yields statistical mixtures of mono/di-substituted silanes) |
| Quantified Difference | Near-absolute chemoselectivity for Si-Cl over C-Cl, eliminating di-substitution byproducts |
| Conditions | Reaction with phenylmagnesium bromide (1.2 equiv) in 1,4-dioxane/THF, 1 mol% ZnCl2-TMEDA catalyst |
Eliminates the need for difficult fractional distillations to separate mono- from di-substituted byproducts, significantly improving industrial scale-up economics.
The industrial viability of CMDMCS as a precursor relies heavily on its compatibility with scalable catalytic systems. When reacted with Grignard reagents, utilizing a low-cost zinc catalyst (1 mol% Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc) achieves 80-81% isolated yield across a broad range of organomagnesium reagents [1]. This directly overcomes the limitations of silver-catalyzed baselines, which are strictly limited to arylmagnesium reagents and fail to provide satisfactory yields with less reactive aliphatic Grignards [1].
| Evidence Dimension | Grignard Reagent Compatibility Scope |
| Target Compound Data | 80-81% yield compatible with both aryl and alkylmagnesium reagents using 1 mol% Zn catalyst |
| Comparator Or Baseline | Silver-catalyzed baseline (restricted exclusively to arylmagnesium reagents) |
| Quantified Difference | Enables high-yield substitution with aliphatic Grignards, overcoming the aryl-only limitation of Ag-catalysts |
| Conditions | 500-mmol scale, 155 °C distillation recovery, 1 mol% catalyst loading |
Allows procurement teams to standardize on a single, low-cost zinc-catalyzed process for synthesizing both alkyl- and aryl-functionalized chloromethylsilanes.
For the synthesis of complex (chloromethyl)silanes, procuring CMDMCS directly is vastly superior to performing in-house free-radical chlorination of alkylsilanes. Chlorination of chlorotrimethylsilane using an ABIBN initiator yields only 48.5% of the desired mono-chlorinated product, accompanied by over-chlorinated side products (2.8%) that complicate purification [2]. By procuring CMDMCS as the starting material and utilizing Grignard substitution, downstream functionalized (chloromethyl)silanes can be obtained in >80% yield with 99% GC purity [1].
| Evidence Dimension | Overall Yield and Purity of Target (Chloromethyl)silane |
| Target Compound Data | >80% yield, 99% GC purity via direct Grignard substitution on procured CMDMCS |
| Comparator Or Baseline | In-house chlorination of chlorotrimethylsilane (48.5% yield, generates over-chlorinated byproducts) |
| Quantified Difference | 31.5% absolute increase in yield and elimination of hazardous free-radical chlorination steps |
| Conditions | Direct substitution (1 mol% Zn catalyst, 23 °C to 155 °C) vs. Radical chlorination (ABIBN initiator) |
Procuring this bifunctional building block eliminates the need for hazardous, low-yield in-house chlorination, directly improving throughput and safety in scale-up.
Because CMDMCS provides strictly orthogonal reactivity, it is the premier building block for iterative divergent synthesis of carbosilane dendrimers. The Si-Cl bond allows for immediate attachment to a nucleophilic core, while the retained C-Cl bond serves as the exact site for subsequent Grignard formation or nucleophilic substitution to build the next dendritic generation [1].
In materials science, CMDMCS is utilized to create reactive monolayers on silica or metal oxide substrates. The silyl chloride rapidly anchors to surface hydroxyl groups, leaving a dense array of electrophilic chloromethyl groups exposed. These terminal C-Cl sites can then be used to covalently cross-link with organic resins or immobilize biomolecules, an application impossible with inert capping agents like TMSCl.
For industrial fine chemical manufacturing, CMDMCS is the starting material of choice for synthesizing complex asymmetric silanes. By leveraging scalable zinc-catalyzed Grignard substitutions, manufacturers can reliably produce (chloromethyl)dimethylarylsilanes in >80% yield without the di-substitution byproducts associated with symmetric silane precursors [2].
Flammable;Corrosive;Irritant;Environmental Hazard